molecular formula C22H25NO4 B2777815 8-[(diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one CAS No. 869081-06-1

8-[(diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one

Cat. No. B2777815
CAS RN: 869081-06-1
M. Wt: 367.445
InChI Key: JJDSKKOCPDXUKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “8-[(diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one” is a type of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .


Synthesis Analysis

The synthesis of coumarins has been considered for many organic and pharmaceutical chemists due to their highly valuable biological and pharmaceutical properties . The synthesis methods of coumarin systems have been carried out in the classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .


Molecular Structure Analysis

The molecular formula of the compound is C21H23NO3 . The compound has a tertiary amine group, which makes it one of the pH-responsive monomers .


Chemical Reactions Analysis

The compound has an active aldehyde group that facilitates additional reaction modification like post-polymerization through Schiff reaction .


Physical And Chemical Properties Analysis

The compound “8-[(diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one” is an organic UV filter that attenuates the exposure of UV radiation on human skin . It absorbs in the UV-A range with the peak at 354 nm .

Scientific Research Applications

Future Directions

Researchers and manufacturers are actively working on developing new UV filters with improved photostability and reduced environmental impact . Alternative ingredients and formulations are being explored to provide effective sun protection while minimizing potential risks . Regulatory bodies are also implementing stricter regulations and restrictions on the use of UV filters to protect both human health and the environment .

Mechanism of Action

Target of Action

Coumarin derivatives, to which this compound belongs, have been extensively studied for their biological properties . They have been found to interact with a variety of targets, including enzymes, receptors, and DNA, depending on their specific structure .

Mode of Action

The mode of action of this compound is likely to involve interactions with its targets that lead to changes in cellular processes. For instance, some coumarin derivatives have been found to inhibit enzymes, block receptors, or intercalate with DNA . The specific interactions of this compound would depend on its structure and the nature of its targets.

Biochemical Pathways

The biochemical pathways affected by this compound would depend on its specific targets. Coumarin derivatives have been found to affect a variety of pathways, including those involved in inflammation, coagulation, cancer, and microbial infections . The downstream effects of these interactions can include changes in gene expression, cell proliferation, and cell death .

Pharmacokinetics

The pharmacokinetic properties of coumarin derivatives can vary widely depending on their specific structure . Factors that can influence these properties include the compound’s solubility, stability, and interactions with transport proteins .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Potential effects could include changes in enzyme activity, receptor signaling, and gene expression . These changes could, in turn, lead to alterations in cellular processes such as cell proliferation, differentiation, and death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH and temperature of the environment can affect the compound’s solubility and stability . Additionally, the presence of other molecules can influence the compound’s interactions with its targets

properties

IUPAC Name

8-(diethylaminomethyl)-7-hydroxy-3-(4-methoxyphenyl)-4-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-5-23(6-2)13-18-19(24)12-11-17-14(3)20(22(25)27-21(17)18)15-7-9-16(26-4)10-8-15/h7-12,24H,5-6,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDSKKOCPDXUKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC2=C1OC(=O)C(=C2C)C3=CC=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[(diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.